

Unveiling the Chemical Architecture of Merodantoin: A Technical Guide

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Compound of Interest

Compound Name: Merodantoin

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Abstract

Merodantoin, a promising antitumor agent, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure of **Merodantoin**, offering a foundational understanding for researchers engaged in drug discovery and development. This document elucidates the precise chemical identity of **Merodantoin** through its IUPAC name and SMILES notation, summarizes its key physicochemical properties, and presents a plausible synthetic pathway based on established chemical principles.

Chemical Structure and Identification

Merodantoin is a derivative of thiobarbituric acid, a class of compounds known for their diverse biological activities. The definitive chemical structure of **Merodantoin** is crucial for understanding its mechanism of action and for the design of future analogs with improved therapeutic profiles.

IUPAC Name and SMILES Notation

The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. The International Union of Pure and Applied Chemistry (IUPAC) name and the

Simplified Molecular-Input Line-Entry System (SMILES) string provide standardized and machine-readable representations of **Merodantoin**'s structure.

Based on the PubChem database entry for compound CID 134014, the chemical identity of **Merodantoin** is as follows:

- IUPAC Name: 1,3-diethyl-5-(2-hydroxy-2-methylpropyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione[1]
- SMILES: CCC1C(=O)N(C(=S)N(C1=O)CC)CC(C)(C)O[1]

These identifiers precisely describe the atomic connectivity and stereochemistry of the molecule, forming the basis for all further structural and computational analyses.

Core Structural Features

Merodantoin possesses a central dihydropyrimidine-4,6(1H,5H)-dione ring, which is characteristic of barbiturate-like structures. Key modifications to this core scaffold impart its unique properties:

- **Thioxo Group:** The presence of a sulfur atom at the C2 position, forming a thioamide linkage, categorizes **Merodantoin** as a thiobarbiturate. This feature is known to influence the electronic properties and biological activity of the molecule.
- **N,N'-Diethyl Substitution:** The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are substituted with ethyl groups. These alkyl substitutions can impact the lipophilicity and metabolic stability of the compound.
- **C5-Substitution:** A significant feature of **Merodantoin** is the 2-hydroxy-2-methylpropyl group attached to the C5 position of the heterocyclic ring. This side chain contributes to the molecule's overall size, shape, and potential for hydrogen bonding interactions.

Physicochemical Properties

A summary of the key physicochemical properties of **Merodantoin** is presented in Table 1. These parameters are essential for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME) properties.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₈ N ₂ O ₂ S	[1]
Molecular Weight	242.34 g/mol	[1]
Topological Polar Surface Area	72.7 Å ²	
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	3	
Rotatable Bond Count	4	

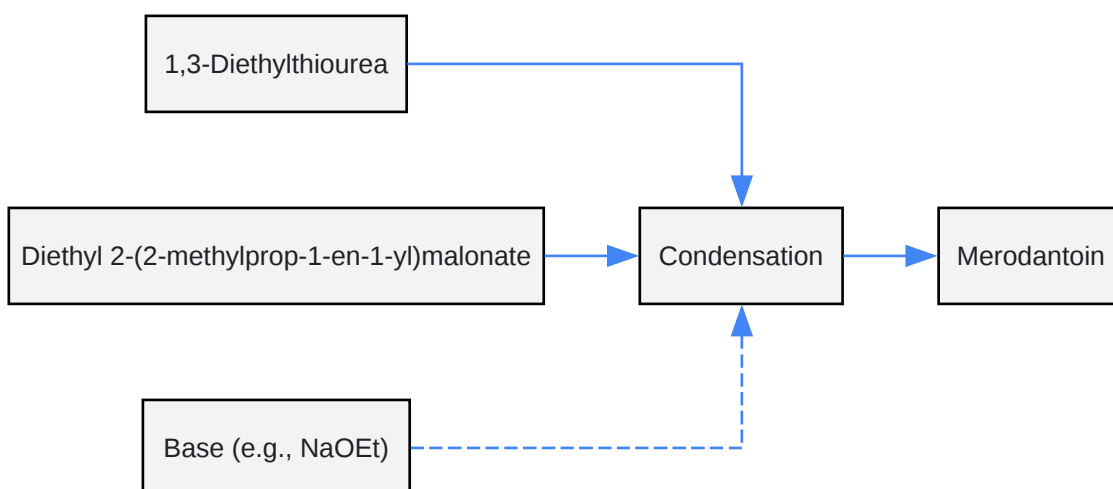
Table 1: Physicochemical Properties of **Merodantoin**

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Merodantoin** is not readily available in the public domain, its structure suggests a plausible synthetic route based on well-established organic chemistry reactions. The core thiobarbiturate scaffold is typically synthesized through the condensation of a substituted thiourea with a malonic acid derivative.

Proposed Synthetic Pathway

A logical synthetic approach to **Merodantoin** would involve a Knoevenagel-type condensation followed by a Michael addition. A generalized workflow is depicted below.



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Figure 1: Proposed Synthesis Workflow for **Merodantoin**. This diagram illustrates a potential two-component condensation reaction to form the core structure of **Merodantoin**.

Experimental Protocol Outline:

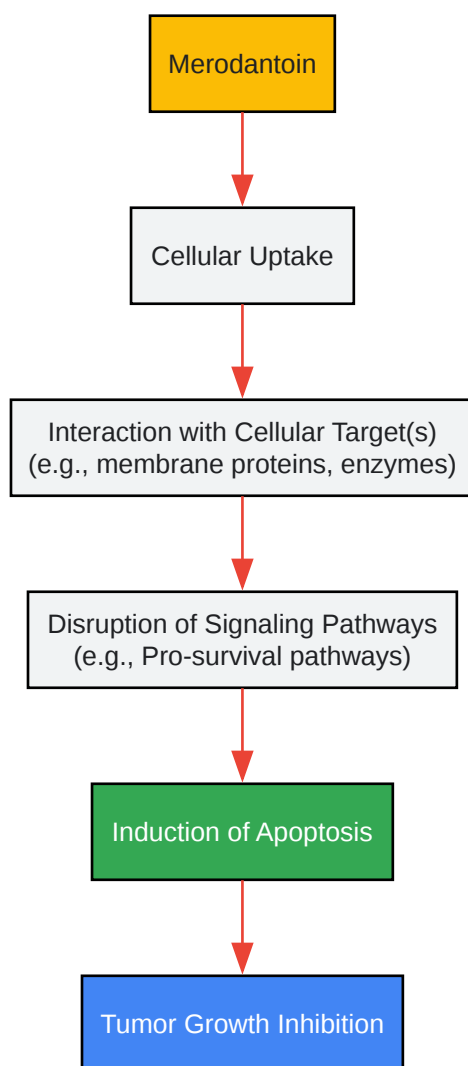
- **Synthesis of the Thiobarbiturate Core:** 1,3-Diethylthiourea would be reacted with a suitable derivative of malonic acid, such as diethyl malonate, in the presence of a base like sodium ethoxide. This reaction would form the 1,3-diethyl-2-thiobarbituric acid core.
- **Introduction of the C5-Substituent:** The C5 position of the thiobarbituric acid is acidic and can be alkylated. A Michael addition reaction with a suitable α,β -unsaturated ketone, such as mesityl oxide, could introduce the desired side chain. Alternatively, a direct alkylation with a halo-alcohol derivative could be employed.
- **Purification:** The final product would be purified using standard techniques such as recrystallization or column chromatography.

Characterization of the synthesized **Merodantoin** would involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Mechanism of Action and Signaling Pathways

Merodantoin is reported to have antitumor activity, and it is derived from the photosensitizer merocyanine 540. While the precise molecular mechanism of **Merodantoin**'s anticancer effect is not fully elucidated in the available literature, its structural similarity to other compounds with known biological activities allows for the formulation of hypotheses.

Given its origin from a photosensitizer known to interact with cell membranes, it is plausible that **Merodantoin** may exert its effects by modulating membrane-associated signaling pathways or by inducing cellular stress. A hypothetical logical relationship for its mechanism of action is presented below.



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Figure 2: Hypothetical Mechanism of Action for **Merodantoin**. This diagram outlines a potential sequence of events leading to the antitumor activity of **Merodantoin**.

Further research is required to identify the specific molecular targets of **Merodantoin** and to delineate the precise signaling pathways that are modulated by its activity.

Conclusion

This technical guide has provided a detailed overview of the chemical structure of **Merodantoin**, a compound with demonstrated antitumor potential. The elucidation of its IUPAC name and SMILES string provides a critical foundation for future research. The proposed synthetic pathway offers a starting point for its chemical synthesis and the development of

novel analogs. While the exact mechanism of action remains to be fully understood, the structural features of **Merodantoin** suggest potential interactions with cellular membranes and associated signaling cascades. This document serves as a valuable resource for scientists and researchers dedicated to advancing the field of cancer therapeutics through the exploration of novel chemical entities like **Merodantoin**.

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References

- 1. Merodantoin | C₁₁H₁₈N₂O₂S | CID 134014 - PubChem [pubchem.ncbi.nlm.nih.gov]
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